5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound characterized by its benzodiazole core and sulfonic acid groups. This compound belongs to the class of benzodiazoles, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting with the formation of the benzodiazole core. One common approach is the reaction of 2-chlorophenylamine with a suitable sulfonic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids and elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonic acid groups make it a versatile reagent for various organic transformations.
Biology: In biological research, 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid groups can form hydrogen bonds with biological molecules, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzodiazole derivatives: These compounds share the benzodiazole core but differ in their substituents and functional groups.
Sulfonic acid derivatives: Other sulfonic acid-containing compounds may have similar properties but differ in their core structures.
Uniqueness: 5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid is unique due to its specific combination of the benzodiazole core and sulfonic acid groups, which confer distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-[(2-chlorophenyl)sulfamoyl]-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S2/c14-9-3-1-2-4-10(9)17-23(18,19)8-5-6-11-12(7-8)16-13(15-11)24(20,21)22/h1-7,17H,(H,15,16)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXOAALPHYIFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)S(=O)(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.